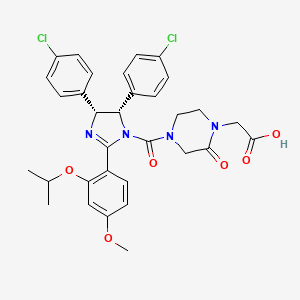
(E)-Ethyl Tetradec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl Tetradec-2-enoate is an organic compound belonging to the ester family. Esters are typically known for their pleasant fragrances and are often used in the flavor and fragrance industries. This particular compound is characterized by its long carbon chain and the presence of a double bond in the trans configuration, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-Ethyl Tetradec-2-enoate can be synthesized through the esterification of (E)-Tetradec-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and simplifying the purification process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ethyl Tetradec-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-Tetradec-2-enoic acid and ethanol.
Reduction: The double bond in the compound can be reduced using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield Ethyl Tetradecanoate.
Oxidation: The ester can be oxidized under strong conditions to produce various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: (E)-Tetradec-2-enoic acid and ethanol.
Reduction: Ethyl Tetradecanoate.
Oxidation: Various carboxylic acids and ketones, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
(E)-Ethyl Tetradec-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (E)-Ethyl Tetradec-2-enoate largely depends on its hydrolysis in biological systems. The ester linkage is susceptible to enzymatic hydrolysis by esterases, releasing (E)-Tetradec-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Tetradecanoate: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Methyl Tetradec-2-enoate: Similar but with a methyl ester group instead of an ethyl group, which can influence its volatility and reactivity.
Ethyl Hexadec-2-enoate: Similar but with a longer carbon chain, affecting its physical properties and applications.
Uniqueness
(E)-Ethyl Tetradec-2-enoate is unique due to its specific chain length and the presence of a double bond in the trans configuration. This combination of features influences its reactivity, making it a valuable compound for studying ester chemistry and its applications in various fields.
Propiedades
Fórmula molecular |
C16H30O2 |
|---|---|
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
ethyl (E)-tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3/b15-14+ |
Clave InChI |
JXDGEQAWGZXILF-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C/C(=O)OCC |
SMILES canónico |
CCCCCCCCCCCC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)
![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)


![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)
![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)
